Chlorine Retention and Stoichiometric Control: Cl₃B·NHMe₂ vs. Tris(dimethylamino)borane (B(NMe₂)₃) vs. Partially Aminated Intermediates
The 1:1 adduct Cl₃B·NHMe₂ preserves three B–Cl bonds on a single boron center, enabling its use as the entry point for controlled sequential Cl→NMe₂ substitution. Under stoichiometric control (1:1 BCl₃:dimethylamine, non-aqueous solvent, −20 to 80 °C), the adduct retains the full complement of chlorine atoms, whereas reaction with 3 equivalents of dimethylamine directly yields fully substituted B(NMe₂)₃ with complete chlorine displacement . The 2024 study on porous BN materials explicitly identifies dichlorodimethylamino borane (Cl₂BNMe₂), generated from the controlled reaction of dimethylamine with BCl₃, as a structurally characterized intermediate en route to tri(methylamino)borazine, the immediate BN precursor . In contrast, direct use of B(NMe₂)₃ — which is the prevalent single-source CVD precursor for BN films deposited at 600–900 °C — bypasses the intermediate stage entirely and precludes the sequential amine-exchange strategy employed to tailor precursor carbon content . The selectivity for Cl₂BNMe₂ formation vs. over-amination to B(NMe₂)₃ is a function of exact BCl₃:amine stoichiometric ratio, reaction temperature, and amine addition rate; a 1:1 ratio is critical for adduct preservation . This represents a route-specific differentiation: Cl₃B·NHMe₂ is the gateway to the partially chlorinated intermediates required for low-carbon BN precursors, whereas B(NMe₂)₃ is the endpoint of exhaustive amination.
| Evidence Dimension | Number of retainable B–Cl bonds per boron center after amine reaction |
|---|---|
| Target Compound Data | 3 B–Cl bonds retained (Cl₃B·NHMe₂, 1:1 stoichiometry) |
| Comparator Or Baseline | 0 B–Cl bonds retained in B(NMe₂)₃ (1:3 stoichiometry); 2 B–Cl bonds retained in Cl₂BNMe₂ (sequential product); 1 B–Cl bond retained in ClB(NMe₂)₂ |
| Quantified Difference | Full preservation (3 Cl) vs. complete elimination (0 Cl) vs. intermediate states (2 or 1 Cl) |
| Conditions | Non-aqueous solvent (pentane, hexane, or toluene); temperature range −20 °C to 80 °C; controlled amine addition rate; BCl₃:dimethylamine molar ratio of 1:1 for adduct formation |
Why This Matters
Procurement of Cl₃B·NHMe₂ rather than B(NMe₂)₃ is mandatory when the synthetic route requires sequential, controlled Cl substitution to generate partially chlorinated borazine precursors with low carbon content for high-purity BN materials.
- [1] Preparation and Adsorption Properties of Porous Boron Nitride Materials. 2024, Vol. 54 (3), 273–281. DOI: 10.3969/j.issn.2097-2806.2024.03.005. (Dimethylamine + BCl₃ → dichlorodimethylamino borane intermediate → tri(methylamino)borazine → porous BN.) View Source
- [2] Deposition and Characterization of BN/Si(001) Using Tris(dimethylamino)borane. Mater. Sci. Eng. B 2002, 95 (2), 169–174. Also: Growth of Hexagonal Boron Nitride Thin Films on Silicon Using Single Source Precursors — TDMAB at 600–900 °C. DBpia 1998. View Source
